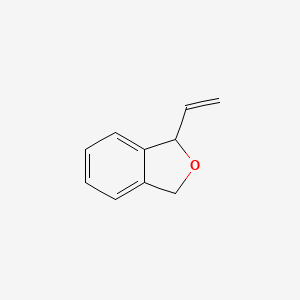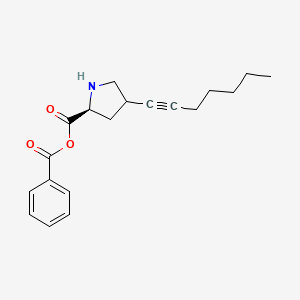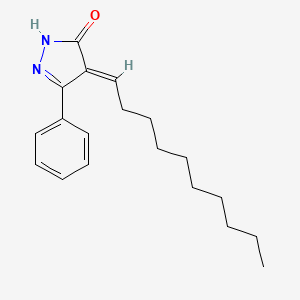
4-Decylidene-3-phenyl-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Decylidene-3-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decylidene-3-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of a suitable aldehyde with a pyrazolone derivative. Commonly used reagents include decanal and 3-phenyl-1H-pyrazol-5(4H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for efficiency and yield. Solvent recovery and purification steps would be integral to the process.
化学反応の分析
Types of Reactions
4-Decylidene-3-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield decanoic acid, while reduction could produce decanol.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-Decylidene-3-phenyl-1H-pyrazol-5(4H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
3-Phenyl-1H-pyrazol-5(4H)-one: A precursor in the synthesis of 4-Decylidene-3-phenyl-1H-pyrazol-5(4H)-one.
4-Decylidene-1H-pyrazol-5(4H)-one: A structurally similar compound with potential differences in biological activity.
Uniqueness
This compound is unique due to its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other pyrazolone derivatives.
特性
分子式 |
C19H26N2O |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
(4E)-4-decylidene-3-phenyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C19H26N2O/c1-2-3-4-5-6-7-8-12-15-17-18(20-21-19(17)22)16-13-10-9-11-14-16/h9-11,13-15H,2-8,12H2,1H3,(H,21,22)/b17-15+ |
InChIキー |
KNHIOIKQZFBSJA-BMRADRMJSA-N |
異性体SMILES |
CCCCCCCCC/C=C/1\C(=NNC1=O)C2=CC=CC=C2 |
正規SMILES |
CCCCCCCCCC=C1C(=NNC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-Cyano-8-methyl-quinolin-2-ylamino)-ethyl]-3,4-dimethoxy-benzamide](/img/structure/B12903409.png)
![2H-Pyrano[3,2-g]quinolin-2-one, 8-ethyl-4-methyl-6-phenyl-](/img/structure/B12903419.png)
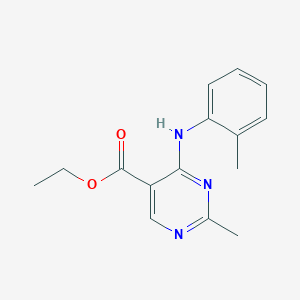
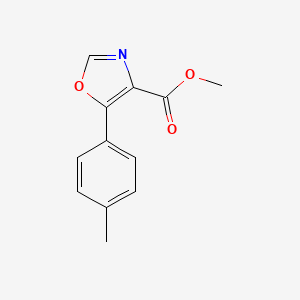

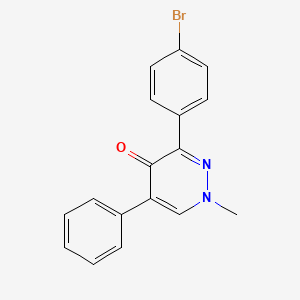
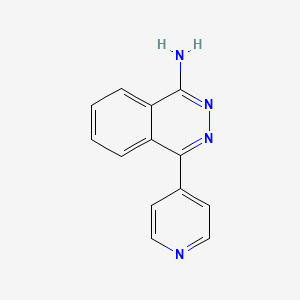

![2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol](/img/structure/B12903464.png)
![6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903476.png)
![1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12903478.png)
